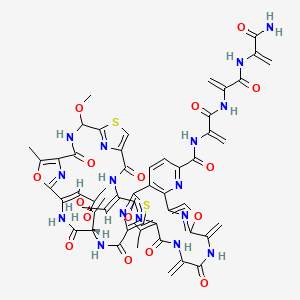
4-Fluorophenyl 2-nitrobenzoate
Descripción general
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
4-Fluorophenyl 2-nitrobenzoate is a key precursor in heterocyclic synthesis, enabling the creation of various nitrogenous cycles important in drug discovery. A study highlighted its utility in generating benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides through solid-phase synthesis, showcasing its versatility as a building block for medicinal chemistry (Soňa Křupková et al., 2013).
Amyloid Imaging Agent Synthesis
Research into Alzheimer's disease diagnostics has utilized this compound derivatives for synthesizing fluorine-18 labeled compounds, such as 2-(4'-[(18)F]fluorophenyl)-1,3-benzothiazole. This compound, a fluorine-18 analogue of Pittsburgh Compound-B, has shown promise for in vivo visualization of amyloid deposits, offering a potential pathway for early detection of Alzheimer's disease (K. Serdons et al., 2009).
Antimicrobial Compound Synthesis
The synthesis of eperezolid-like molecules from 4-fluorophenyl precursors has demonstrated significant antimicrobial activity against Mycobacterium smegmatis. This research suggests the potential of this compound derivatives in developing new antimicrobials, highlighting the compound's role in addressing antibiotic resistance (Meltem Yolal et al., 2012).
Pharmacological Studies
While not directly involving this compound, related studies on NTBC and mesotrione, which are inhibitors of 4-hydroxyphenyl pyruvate dioxygenase and have structural similarities, demonstrate the importance of such compounds in pharmacokinetics and pharmacodynamics research. These studies offer insights into how modifications of the nitrobenzoate structure can impact biological activity and therapeutic potential (M. Hall et al., 2001).
Molecular Magnetic Materials
Research into molecular magnetic materials has explored the use of this compound derivatives in constructing single chain magnets. These materials, incorporating Tb(III) ions and nitrobenzoate ligands, have been studied for their slow magnetic relaxation properties, contributing to the development of next-generation data storage and quantum computing technologies (Ajit Kumar Kharwar et al., 2018).
Mecanismo De Acción
Target of Action
Nitrobenzoates and their derivatives are known to interact with various enzymes and proteins in bacterial systems .
Mode of Action
Nitrobenzoates are known to undergo various chemical reactions, including nucleophilic substitution and oxidation . The fluorophenyl group may influence these reactions by altering the electronic properties of the nitrobenzoate molecule.
Biochemical Pathways
For instance, 2- and 4-nitrobenzoates are assimilated via 3-hydroxyanthranilate and protocatechuate, respectively . The presence of the fluorophenyl group could potentially modify these pathways.
Pharmacokinetics
The compound’s water solubility, suggested by its safety data sheet , may influence its absorption and distribution.
Result of Action
Nitrobenzoates and their derivatives have been implicated in various biological processes, including the synthesis of anti-depressant molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Fluorophenyl 2-nitrobenzoate. For instance, its water solubility suggests that it may spread in water systems . Additionally, it is likely to be mobile in the environment due to its water solubility .
Propiedades
IUPAC Name |
(4-fluorophenyl) 2-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-9-5-7-10(8-6-9)19-13(16)11-3-1-2-4-12(11)15(17)18/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJRDVHPCGUKAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3aS,4R,6R,7aR)-4-(Hydroxymethyl)-6-methoxytetrahydro-4H-furo[3,2-c]pyran-2(3H)-one](/img/structure/B3147400.png)

![Bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B3147416.png)
![1-(7-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethan-1-one](/img/structure/B3147422.png)










